molecular formula C6H6N2O2 B020891 6-Aminonicotinic acid CAS No. 3167-49-5

6-Aminonicotinic acid

Cat. No.: B020891
CAS No.: 3167-49-5
M. Wt: 138.12 g/mol
InChI Key: ZCIFWRHIEBXBOY-UHFFFAOYSA-N
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Description

6-Aminonicotinic acid is an organic compound with the molecular formula C6H6N2O2. It is a derivative of nicotinic acid, where an amino group is substituted at the 6th position of the pyridine ring. This compound is known for its various applications in scientific research and industry due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: 6-Aminonicotinic acid can be synthesized through several methods. One common method involves the electrochemical reduction of 2-amino-5-bromo or 2-amino-5-chloropyridine in the presence of carbon dioxide at a silver electrode . Another method involves the hydrolysis of ethyl 6-aminonicotinate using sodium hydroxide in methanol at room temperature for 18 hours .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods, with careful control of reaction conditions to ensure high yield and purity. The compound is then purified through crystallization from aqueous acetic acid and dried in vacuo at 70°C .

Chemical Reactions Analysis

Types of Reactions: 6-Aminonicotinic acid undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding quinonoid compounds.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of various substituted pyridine derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are commonly employed.

Major Products Formed:

    Oxidation: Quinonoid derivatives.

    Reduction: Amine derivatives.

    Substitution: Substituted pyridine derivatives.

Scientific Research Applications

Pharmaceutical Development

6-Aminonicotinic acid serves as a critical intermediate in the synthesis of pharmaceuticals, particularly those aimed at treating neurological disorders. Its derivatives have been explored for their potential to enhance drug efficacy and reduce toxicity.

Case Study: Anticancer Properties

Research has demonstrated that certain esters of 6-ANA can reverse epigenetic modifications in pancreatic cancer cells. For instance, one compound derived from 6-ANA showed potent antiproliferative activity while being less toxic to primary neurons compared to traditional treatments like 6-aminonicotinamide (6AN) . This suggests a promising therapeutic potential for targeting distant metastatic cells.

Biochemical Research

In biochemical studies, 6-ANA is utilized to investigate enzyme activity and metabolic pathways. It helps researchers understand biological processes and develop new therapeutic strategies.

Metabolic Pathways

Studies have shown that 6-ANA can be metabolized by Escherichia coli, contributing to the understanding of its bacteriostatic effects through the pyridine nucleotide cycle . This metabolism leads to the formation of 6-aminonicotinamide adenine dinucleotide (6-amino-NAD) and its phosphate form, which are known inhibitors of certain dehydrogenases.

Agricultural Chemistry

The compound is also being explored for its potential in developing new agrochemicals. Its ability to modulate plant growth and resistance to pests makes it a candidate for more effective pest control solutions.

Material Science

In material science, 6-ANA is incorporated into the development of novel materials, such as polymers and coatings. These materials can exhibit improved durability and functionality across various applications.

Analytical Chemistry

This compound serves as a standard in chromatographic techniques, aiding in the accurate analysis of complex mixtures in research and quality control processes.

Data Table: Applications Overview

Application AreaDescriptionKey Findings/Case Studies
PharmaceuticalIntermediate for drug synthesis, especially for neurological disordersEsters show antiproliferative effects in cancer cells with reduced neurotoxicity
Biochemical ResearchStudies enzyme activity and metabolic pathwaysMetabolized by E. coli, affecting pyridine nucleotide cycle
Agricultural ChemistryDevelopment of agrochemicals for pest controlPotential for enhanced crop protection solutions
Material ScienceDevelopment of durable polymers and coatingsImproved functionality in various applications
Analytical ChemistryStandard in chromatographic techniquesFacilitates accurate analysis in research and quality control

Comparison with Similar Compounds

Biological Activity

6-Aminonicotinic acid (6-ANA) is a compound of significant interest due to its diverse biological activities and potential therapeutic applications. This article delves into the biological activity of 6-ANA, focusing on its pharmacological effects, mechanisms of action, and implications in various fields such as cancer research and neurobiology.

  • Molecular Formula : C₆H₆N₂O₂
  • Molecular Weight : 138.12 g/mol
  • CAS Number : 3167-49-5

6-ANA is structurally related to nicotinic acid and possesses a carboxylate group that influences its solubility and permeability across cell membranes, which is critical for its biological activity.

6-ANA exhibits several mechanisms of action, primarily through its role as a GABAA receptor agonist , with a reported Ki value of 4.4 nM, indicating strong binding affinity . This interaction can lead to various neurophysiological effects, including modulation of neurotransmitter release and potential anxiolytic properties.

Inhibition of Metabolic Enzymes

Recent studies have highlighted the role of 6-ANA in inhibiting key metabolic enzymes, particularly glucose-6-phosphate dehydrogenase (G6PD) and 6-phosphogluconate dehydrogenase (6PGD) . These enzymes are crucial in the oxidative phase of the pentose phosphate pathway (oxPPP), which is often upregulated in cancer cells. By inhibiting these enzymes, 6-ANA can potentially disrupt metabolic pathways that support tumor growth .

Anticancer Properties

Research has demonstrated that 6-ANA can reverse epigenetic modifications associated with cancer progression. In particular, it has been shown to increase levels of histone 3 lysine 9 trimethylation (H3K9me3), a marker associated with transcriptional repression in pancreatic ductal adenocarcinoma (PDAC) models. This effect suggests that 6-ANA may impede cell growth and tumorigenesis by restoring normal epigenetic states .

Case Study: Pancreatic Ductal Adenocarcinoma

A study focused on patient-derived PDAC samples revealed that treatment with 6-ANA led to significant changes in chromatin states and gene expression profiles. The compound was able to reverse the reprogrammed chromatin state in distant metastases, thereby inhibiting tumor growth in both two-dimensional (2D) and three-dimensional (3D) culture systems .

Neurotoxicity Concerns

Despite its promising anticancer properties, the therapeutic utility of 6-ANA is limited by its neurotoxic effects observed in both clinical and preclinical studies. This raises concerns regarding its safety profile when used in higher concentrations or prolonged treatments .

Summary of Biological Activities

Activity Description
GABAA Receptor AgonismStrong binding affinity; potential anxiolytic effects
Enzyme InhibitionInhibits G6PD and 6PGD; disrupts metabolic pathways in cancer
Epigenetic ReprogrammingReverses H3K9me3 loss; restores normal gene expression in cancer cells
NeurotoxicityDocumented adverse effects limit therapeutic applications

Future Directions

The exploration of derivatives and esters of 6-ANA may provide avenues to mitigate neurotoxicity while retaining anticancer efficacy. For instance, alkyl esters derived from 6-ANA have been investigated for their ability to penetrate cell membranes more effectively than the parent compound, potentially enhancing their therapeutic profile .

Q & A

Q. Basic: What analytical techniques are recommended for characterizing the purity and structural integrity of 6-Aminonicotinic acid?

Answer:
The purity and structure of this compound (6-ANA) are typically validated using a combination of:

  • High-Performance Liquid Chromatography (HPLC) to quantify purity (>97-98% as per industrial standards) and detect impurities .
  • Nuclear Magnetic Resonance (1H-NMR) to confirm molecular structure and identify functional groups, with suppliers often providing NMR reports .
  • Mass Spectrometry (LC-MS/MS) for accurate molecular weight determination and fragmentation pattern analysis .
  • Elemental Analysis to verify empirical formula (C₆H₆N₂O₂) .
    For stability testing, thermal gravimetric analysis (TGA) and UV-Vis spectroscopy assess decomposition under varying conditions .

Q. Basic: How should this compound be stored to maintain experimental reproducibility?

Answer:

  • Storage Conditions : Store in a desiccator at 2-8°C, protected from light and moisture to prevent degradation .
  • Handling : Use inert gas (e.g., nitrogen) purging during weighing to avoid hygroscopic effects.
  • Stability Monitoring : Regularly test stored batches using HPLC to detect hydrolysis or oxidation, especially if used in long-term studies .

Q. Advanced: How can researchers resolve contradictions in reported solubility data for this compound?

Answer:
Discrepancies in solubility (e.g., ~1.0 g/L in water at 20°C vs. higher solubility in DMSO) arise from:

  • Solvent Polarity : Use Hansen solubility parameters to optimize solvent selection for specific applications .
  • pH-Dependent Solubility : Conduct pH-solubility profiling (e.g., in buffers from pH 1.2 to 7.4) to identify ionizable groups influencing dissolution .
  • Temperature Control : Validate solubility under controlled temperatures (±0.5°C) using dynamic light scattering (DLS) to detect aggregation .

Q. Advanced: What experimental strategies are effective for studying 6-ANA's interactions with biological targets (e.g., enzymes or receptors)?

Answer:

  • Surface Plasmon Resonance (SPR) : Quantify binding kinetics (kₐ, k𝒹) for enzyme inhibition studies .
  • Isothermal Titration Calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) to assess binding affinity .
  • Fluorescence Polarization : Monitor conformational changes in target proteins upon 6-ANA binding .
  • Co-crystallization Trials : Use X-ray crystallography to resolve 3D structures of 6-ANA-protein complexes, though crystallization may require derivatization (e.g., methyl ester formation) .

Q. Basic: What synthetic routes are commonly employed for this compound production?

Answer:

  • Chemical Synthesis :
    • Step 1 : Nitration of nicotinic acid to introduce a nitro group at the 6-position.
    • Step 2 : Catalytic hydrogenation (e.g., Pd/C, H₂) to reduce the nitro group to an amine .
  • Natural Product Isolation : Rarely reported, but potential extraction from microbial sources requires metabolomic screening (e.g., LC-MS-based dereplication) to distinguish from synthetic analogs .

Q. Advanced: How can batch-to-batch variability in 6-ANA samples impact experimental outcomes, and how is it mitigated?

Answer:
Variability arises from:

  • Residual Solvents : Use gas chromatography (GC) to detect traces of synthesis solvents (e.g., DMF, THF) .
  • Impurity Profiles : Compare HPLC chromatograms against reference standards (e.g., USP-grade) to identify side products (e.g., 5-aminonicotinic acid isomers) .
  • Statistical Quality Control : Implement ANOVA testing across multiple batches to ensure consistency in cell-based assays .

Q. Advanced: What metabolomic approaches are used to identify 6-ANA derivatives in biological systems?

Answer:

  • LC-HRMS/MS : Untargeted metabolomics with fragmentation trees to detect phase I/II metabolites (e.g., acetylated or glucuronidated derivatives) .
  • Stable Isotope Tracing : Use ¹³C-labeled 6-ANA to track incorporation into nucleotide pools or NAD+ biosynthesis pathways .
  • Molecular Networking : Compare MS/MS spectra against public databases (e.g., GNPS) to annotate novel derivatives .

Properties

IUPAC Name

6-aminopyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H6N2O2/c7-5-2-1-4(3-8-5)6(9)10/h1-3H,(H2,7,8)(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCIFWRHIEBXBOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C6H6N2O2
Record name 6-aminonicotinic acid
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DSSTOX Substance ID

DTXSID6062882
Record name 3-Pyridinecarboxylic acid, 6-amino-
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Molecular Weight

138.12 g/mol
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CAS No.

3167-49-5
Record name 6-Aminonicotinic acid
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Record name 6-Aminonicotinic acid
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Record name 3-Pyridinecarboxylic acid, 6-amino-
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Record name 6-aminonicotinic acid
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Record name 6-AMINONICOTINIC ACID
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Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

6-Aminonicotinamide, 200 g, was dissolved in warm 85% phosphoric acid, 700 ml. The clear solution was heated to 100° C. for 8 hours. The solution was then diluted with 1.5 Kg of ice water. The white crystals thus obtained were separated by filtration, and washed with ice water followed with an acetone wash. The yield of 6-aminonicotinic acid phosphoric salt was 310 g. This product in its phosphoric salt form may be directly incorporated into the therapeutic compositions of the present invention.
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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